molecular formula C21H27NO B312612 N-octyl[1,1'-biphenyl]-4-carboxamide

N-octyl[1,1'-biphenyl]-4-carboxamide

Cat. No.: B312612
M. Wt: 309.4 g/mol
InChI Key: HYIZHLGIQSBGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octyl[1,1'-biphenyl]-4-carboxamide is a biphenyl-derived amide featuring an octyl chain attached to the carboxamide nitrogen. The octyl substituent imparts significant lipophilicity, influencing its pharmacokinetic properties and target binding.

Properties

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

N-octyl-4-phenylbenzamide

InChI

InChI=1S/C21H27NO/c1-2-3-4-5-6-10-17-22-21(23)20-15-13-19(14-16-20)18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3,(H,22,23)

InChI Key

HYIZHLGIQSBGOD-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Aliphatic vs. Aromatic Substituents : Bulky aliphatic groups (e.g., cyclooctyl) often result in lower yields (50%) compared to smaller or less hindered amines (e.g., decahydronaphthalen-1-yl, 84%) due to steric hindrance during coupling .
  • Heterocyclic Derivatives : The N-(1,3-thiazol-2-yl) variant requires specialized procedures, yielding 57% , suggesting reactivity challenges with heterocyclic amines.

Physicochemical Properties

Substituents critically influence lipophilicity (logP), solubility, and melting points:

Compound Name Molecular Weight logP Melting Point (°C) Notes Reference
N-Octyl[1,1'-biphenyl]-4-carboxamide 323.46 (Calc.) ~6.5* Not reported High lipophilicity -
N-(1,3-Thiazol-2-yl) derivative 280.35 4.005 Not reported Moderate logP, polar surface area 33.5 Ų
N-(4-Acetylphenyl) derivative 315.37 Not reported Not reported Increased hydrogen bonding
4'-(Hexyloxy)-N-(4-hydroxyphenyl) Not reported 6.3 Not reported High XLogP3 due to hexyl chain

Key Observations :

  • Lipophilicity Trends : Aliphatic chains (e.g., octyl, hexyloxy) increase logP (e.g., 6.3–6.5), while polar groups (e.g., hydroxyl, thiazolyl) reduce it .
  • Steric Effects : Bulky substituents like bicyclo[2.2.1]heptane reduce solubility but enhance target binding in TRP antagonists .

Stability and Purification

  • Crystallinity : Aromatic derivatives (e.g., N-(4-chlorophenyl)) exhibit higher melting points (e.g., 177.8°C for Compound 21) compared to aliphatic analogs, suggesting enhanced crystallinity .
  • Chromatographic Challenges : Bulky substituents (e.g., bicyclo[3.2.1]octane) require advanced purification techniques like automated flash chromatography .

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